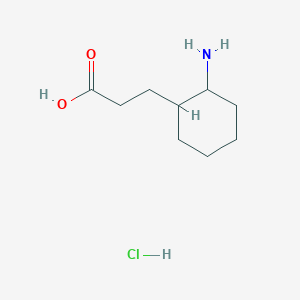

3-(2-Aminocyclohexyl)propanoic acid hydrochloride

Description

3-(2-Aminocyclohexyl)propanoic acid hydrochloride is a cyclohexylamine-substituted propanoic acid derivative with a primary amine group on the cyclohexane ring. The hydrochloride salt enhances solubility in aqueous media, a common feature among amino acid derivatives used in drug development.

Properties

IUPAC Name |

3-(2-aminocyclohexyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c10-8-4-2-1-3-7(8)5-6-9(11)12;/h7-8H,1-6,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONBJNZNUKSTOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CCC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminocyclohexyl)propanoic acid hydrochloride typically involves multiple steps. One common approach is the cyclization of a linear precursor containing the appropriate functional groups. The reaction conditions for this process may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieving high efficiency and minimizing waste.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Aminocyclohexyl)propanoic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions are typically carried out in acidic or neutral environments.

Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong nucleophiles under basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(2-Aminocyclohexyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

Medicine: Research has explored its use as a precursor for pharmaceuticals and its potential therapeutic effects in treating various diseases.

Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism by which 3-(2-Aminocyclohexyl)propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used, and further research is often needed to fully understand its mode of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

*Estimated based on structural analogs.

Key Observations from Structural Comparisons

The methoxyethyl group in 3-[(2-methoxyethyl)(methyl)amino]propanoic acid hydrochloride enhances solubility, making it more suitable for intravenous formulations .

Aromatic vs. Aliphatic Systems: Bromophenyl () and cyanophenyl () derivatives introduce aromaticity and electronic effects, favoring interactions with hydrophobic binding pockets in enzymes or receptors. Isoindolyl () and benzodiazolyl () systems enable π-π stacking, critical for targeting CNS receptors or DNA-interacting proteins.

Biological Activity Trends: Cyclohexylamine derivatives (e.g., FTY720 in ) are associated with S1P receptor modulation, suggesting the target compound may share similar pharmacological pathways .

Biological Activity

3-(2-Aminocyclohexyl)propanoic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to provide a detailed overview of its biological activity, including case studies, research findings, and data tables.

- Molecular Formula : C9H16ClNO2

- Molecular Weight : 195.68 g/mol

- CAS Number : 123053-22-5

The compound is characterized by its amino acid derivative structure, which contributes to its biological functions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 3-(2-Aminocyclohexyl)propanoic acid exhibit notable antimicrobial properties. For instance, a related compound was tested against various strains of bacteria and fungi, showing effective inhibition at concentrations as low as 64 µg/mL for Candida albicans and 128 µg/mL for Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against C. albicans |

|---|---|---|

| 3-(2-Aminocyclohexyl)propanoic acid | 128 | 64 |

| Other derivatives | Varies (64 - 128) | Varies (64 - 128) |

Anticancer Activity

The anticancer potential of the compound has also been explored. In vitro studies indicated moderate cytotoxicity against ovarian cancer cell lines while showing limited toxicity toward non-cancerous cells . This suggests a degree of selectivity that could be beneficial in therapeutic applications.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various analogs of 3-(2-Aminocyclohexyl)propanoic acid on different cancer cell lines. The results indicated an IC50 value of approximately 50 µM for ovarian cancer cells, suggesting potential for further development as an anticancer agent .

Neuroprotective Effects

Emerging research indicates that compounds similar to 3-(2-Aminocyclohexyl)propanoic acid may exhibit neuroprotective effects. These effects are hypothesized to arise from their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Table 2: Neuroprotective Activity Findings

| Study Reference | Model Used | Observed Effect |

|---|---|---|

| Rat model | Reduced oxidative stress markers | |

| In vitro neuronal cells | Increased cell viability under stress |

Pharmacokinetics and Metabolism

Pharmacokinetic studies have shown that the compound is well-absorbed when administered orally in animal models. It exhibits good bioavailability, with significant stability in liver microsomes, indicating a favorable metabolic profile .

Table 3: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | ~95% in rats |

| Half-life | TBD |

| Metabolic Stability | High |

Q & A

Q. What synthetic routes are recommended for synthesizing 3-(2-aminocyclohexyl)propanoic acid hydrochloride with high purity?

A multi-step synthesis is typically employed:

- Step 1 : Alkylation of cyclohexene oxide with a nitroalkane to introduce the amine group at the 2-position of the cyclohexane ring.

- Step 2 : Hydrolysis of the nitrile intermediate to form the carboxylic acid moiety.

- Step 3 : Hydrochloride salt formation via reaction with HCl in a polar solvent (e.g., ethanol/water mixture). Critical purification steps include recrystallization from ethanol or acetonitrile and chromatography (e.g., reversed-phase HPLC) to remove byproducts such as unreacted amines or residual solvents .

Q. How can the structural integrity of this compound be validated experimentally?

Use a combination of:

- NMR spectroscopy : - and -NMR to confirm the cyclohexyl amine configuration and propanoic acid backbone.

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., expected m/z for : 207.70).

- Elemental analysis : Confirm stoichiometry of C, H, N, and Cl. Discrepancies in -NMR integration ratios may indicate incomplete salt formation or solvent residues, requiring iterative recrystallization .

Q. What solvent systems are optimal for solubility studies of this compound?

The hydrochloride salt exhibits moderate solubility in polar solvents:

- High solubility : Water (>50 mg/mL at 25°C), methanol, and DMSO.

- Low solubility : Ethyl acetate, hexane. For kinetic studies, use buffered aqueous solutions (pH 4–6) to prevent amine deprotonation. Solubility can be enhanced via co-solvents (e.g., 10% PEG-400 in water) for in vitro assays .

Advanced Research Questions

Q. What pharmacological targets are associated with this compound?

Structural analogs (e.g., ronacaleret) suggest potential as calcium-sensing receptor (CaSR) antagonists , which modulate bone resorption in osteoporosis . Mechanistic studies should include:

Q. How can structure-activity relationships (SAR) be explored for this compound?

Systematic modifications include:

- Cyclohexyl ring substitution : Compare 2-aminocyclohexyl vs. 3-aminocyclohexyl derivatives to assess steric effects on receptor binding.

- Carboxylic acid bioisosteres : Replace the propanoic acid with tetrazole or phosphonate groups to evaluate metabolic stability.

- Salt forms : Test hydrochloride vs. trifluoroacetate salts for solubility and bioavailability differences. SAR data should be validated using in vitro functional assays (e.g., cAMP inhibition for CaSR) .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Key challenges:

- Detection of chiral impurities : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomeric byproducts.

- Residual solvent analysis : GC-MS for solvents like DCM or THF (ICH Q3C limits apply).

- Degradation products : Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS to identify hydrolysis products (e.g., free amine or decarboxylated derivatives) .

Q. How does the hydrochloride salt form influence the compound’s stability under physiological conditions?

- pH-dependent stability : The hydrochloride salt stabilizes the protonated amine in acidic environments (e.g., gastric fluid), reducing oxidative degradation.

- Hygroscopicity : The salt may absorb moisture, requiring storage under inert gas (e.g., argon) or desiccated conditions.

- Thermal stability : TGA/DSC analysis reveals decomposition onset at ~180°C, necessitating low-temperature storage (< -20°C) for long-term stability .

Q. What experimental strategies optimize yield in large-scale syntheses without compromising purity?

- Flow chemistry : Continuous processing minimizes side reactions (e.g., over-alkylation).

- Green chemistry principles : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF.

- Quality by Design (QbD) : Use DoE (Design of Experiments) to optimize reaction parameters (temperature, stoichiometry) and identify critical quality attributes (CQAs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.